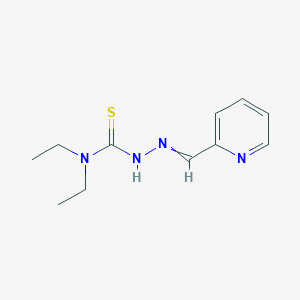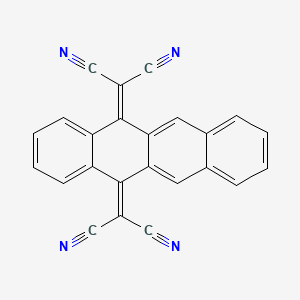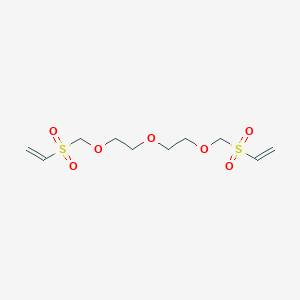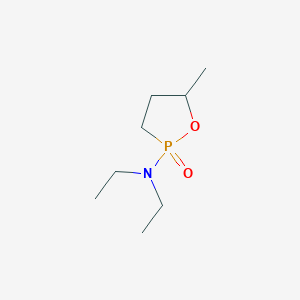
2-tert-Butyl-5-methylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butyl-5-methylcyclopenta-1,3-diene is an organic compound with the molecular formula C11H18 It is a derivative of cyclopentadiene, featuring a tert-butyl group and a methyl group as substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-methylcyclopenta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Another method involves the Diels-Alder reaction between isoprene and tert-butylacetylene, followed by dehydrogenation to yield this compound. This method takes advantage of the reactivity of conjugated dienes and alkynes to form cyclohexene derivatives, which can then be dehydrogenated to form the cyclopentadiene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using cyclopentadiene and tert-butyl chloride. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product. The use of catalysts such as aluminum chloride or zeolites can enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions
2-tert-Butyl-5-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts like palladium on carbon can reduce the double bonds to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-tert-Butyl-5-methylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-tert-Butyl-5-methylcyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with transition metals. These complexes can exhibit catalytic activity in various chemical reactions, including polymerization and hydrogenation.
The presence of conjugated double bonds in the cyclopentadiene ring allows for resonance stabilization and delocalization of electrons, which can influence the reactivity and stability of the compound. The tert-butyl and methyl substituents can also affect the compound’s steric and electronic properties, further modulating its behavior in chemical and biological systems.
相似化合物的比较
2-tert-Butyl-5-methylcyclopenta-1,3-diene can be compared with other similar compounds, such as:
Cyclopentadiene: The parent compound with no substituents. It is more reactive due to the absence of steric hindrance from substituents.
2-tert-Butylcyclopentadiene: Similar to this compound but lacks the methyl group. It has slightly different reactivity and stability.
5-Methylcyclopentadiene: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
The uniqueness of this compound lies in its combination of tert-butyl and methyl substituents, which provide a balance of steric hindrance and electronic effects, making it a versatile compound for various applications.
属性
CAS 编号 |
135043-25-3 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
2-tert-butyl-5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8-5-6-9(7-8)10(2,3)4/h5-8H,1-4H3 |
InChI 键 |
TZJURNZIVRWFDW-UHFFFAOYSA-N |
规范 SMILES |
CC1C=CC(=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)


![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)





![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)

![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)
